![molecular formula C18H20N2O2 B1582537 N,N'-Bis(salicylidene)-1,4-butanediamine CAS No. 3955-57-5](/img/structure/B1582537.png)
N,N'-Bis(salicylidene)-1,4-butanediamine
Overview
Description
“N,N’-Bis(salicylidene)-1,4-butanediamine” is a type of Schiff base ligand. Schiff bases are versatile organic compounds which are widely used and synthesized by condensation reaction of different amino compounds with aldehydes or ketones known as imine . They show a broad range of applications in medicine, pharmacy, coordination chemistry, biological activities, industries, food packages, dyes, and polymer and also used as an O2 detector .
Synthesis Analysis
The synthesis of Schiff base ligands like “N,N’-Bis(salicylidene)-1,4-butanediamine” is straightforward and does not usually need any catalyst. The reaction proceeds by the condensation of two equivalents of salicylaldehyde with one equivalent of ethylenediamine . Sometimes, dehydrating agents or molecular sieves are used to absorb the water molecules produced during the reaction .
Molecular Structure Analysis
The structure of the compound molecule (ligand) has a huge influence on the process of forming its complexes as the ligand, being a chemical form directly connected with the central atom (metal ion), uses a free pair of electrons . Furthermore, this phenomenon is closely related to the possibility of using ligands as extractants or as carriers in separation processes such as liquid–liquid extraction or transport across polymer inclusion membranes, respectively .
Chemical Reactions Analysis
Schiff base ligands like “N,N’-Bis(salicylidene)-1,4-butanediamine” form very stable complexes, and are successfully used as extractants in solvent extraction or precipitation processes . They are also used as an active compound for the recovery of metal ions from aqueous solutions .
Physical And Chemical Properties Analysis
The variability of photoluminescence (PL) and electroluminescence (EL) properties of “N,N’-Bis(salicylidene)-1,4-butanediamine” was investigated . It was found that the PL spectra of the compound powder are dependent on synthesis temperature, and recrystallization solvent and those of the compound film are dependent on deposition vacuum degree .
Scientific Research Applications
Conformational Change at Metal Centers
N,N'-Bis(salicylidene)-1,4-butanediamine has shown potential in supporting significant changes in coordination number and geometry at metal centers. This is evident in studies of zinc complexes, where this compound completes a structure-based matrix of compounds for late transition metals like zinc with popular ligands. Such research underlines the potential for this motif in supporting chemistry where changes in coordination number and geometry are desired (Reglinski, Morris, & Stevenson, 2002).
Photochromism and Thermochromism
N,N'-Bis(salicylidene)-1,4-butanediamine has been studied for its photochromic and thermochromic properties. These properties are significant in the field of material science, especially in the development of smart materials that respond to changes in light and temperature (Hadjoudis, Rontoyianni, Ambroziak, Dziembowska, & Mavridis, 2004).
Luminescent Properties
Research on Salen-type lanthanide coordination polymers utilizing N,N'-Bis(salicylidene)-1,4-butanediamine has revealed its importance in luminescence. These polymers exhibit luminescent properties that are useful in various applications, including in the field of optical materials and sensors (Yue, Yan, Sun, Hou, & Li, 2015).
Inhibition Studies on Urease
Hetero-dinuclear CuII–ZnII complexes derived from N,N'-Bis(salicylidene)-1,4-butanediamine have been investigated for their urease inhibitory activity. This highlights its potential application in biomedical research, especially in the context of bacterial infections where urease plays a critical role (You, Lu, Zhang, Ding, Sun, Hou, & Wang, 2011).
Single Molecule Magnet Behavior
Studies have shown that coordination polymers of N,N'-Bis(salicylidene)-1,4-butanediamine with lanthanides can exhibit single-molecule magnet behavior. This is crucial in the development of molecular magnetic materials, which have applications in data storage and quantum computing (Yue, Hou, Yao, & Li, 2017).
DNA Interaction Studies
Platinum(II) complexes with N,N'-Bis(salicylidene)-1,4-butanediamine ligands have been studied for their interaction with DNA. This is significant in the context of developing new antitumor drug candidates and understanding their mechanisms of action (Li, Tian, Wang, Wang, Wang, & Du, 2012).
Red Luminescent Eu(III) Complexes
Eu(III) complexes with N,N'-Bis(salicylidene)-1,4-butanediamine have been developed for use in white light-emitting diode (LED) devices. The efficiency and luminescent properties of these complexes when excited by blue light are notable for their applications in LED technology (Koizuka, Yanagisawa, Hirai, Kitagawa, Nakanishi, Fushimi, & Hasegawa, 2018).
Future Directions
“N,N’-Bis(salicylidene)-1,4-butanediamine” and similar compounds have numerous applications in pharmacology such as antiviral, antifungal, antimicrobial, antimalarial, antituberculosis, anticancer, anti-HIV, catalytic application in oxidation of organic compounds, and nanotechnology . These areas present promising future directions for the use and study of “N,N’-Bis(salicylidene)-1,4-butanediamine” and similar compounds.
properties
IUPAC Name |
2-[4-[(2-hydroxyphenyl)methylideneamino]butyliminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,13-14,21-22H,5-6,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJAYIGMMRQRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCCCN=CC2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425671 | |
Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(salicylidene)-1,4-butanediamine | |
CAS RN |
3955-57-5 | |
Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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